molecular formula C14H24N6O3 B10866987 1,3,7-trimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,4,5,7-tetrahydro-1H-purine-2,6-dione

1,3,7-trimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,4,5,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B10866987
M. Wt: 324.38 g/mol
InChI Key: JQHQRRPEANZWAX-UHFFFAOYSA-N
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Description

1,3,7-TRIMETHYL-8-[(2-MORPHOLINOETHYL)AMINO]-3,4,5,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with the molecular formula C12H18N6O2. It is known for its unique structure, which includes a purine core substituted with various functional groups.

Preparation Methods

The synthesis of 1,3,7-TRIMETHYL-8-[(2-MORPHOLINOETHYL)AMINO]-3,4,5,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with a morpholinoethylamine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

1,3,7-TRIMETHYL-8-[(2-MORPHOLINOETHYL)AMINO]-3,4,5,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the morpholinoethyl group can be replaced with other nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts.

Scientific Research Applications

1,3,7-TRIMETHYL-8-[(2-MORPHOLINOETHYL)AMINO]-3,4,5,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,7-TRIMETHYL-8-[(2-MORPHOLINOETHYL)AMINO]-3,4,5,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 1,3,7-TRIMETHYL-8-[(2-MORPHOLINOETHYL)AMINO]-3,4,5,7-TETRAHYDRO-1H-PURINE-2,6-DIONE include other purine derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activities and applications. Examples of similar compounds include:

Properties

Molecular Formula

C14H24N6O3

Molecular Weight

324.38 g/mol

IUPAC Name

1,3,7-trimethyl-8-(2-morpholin-4-ylethylimino)-5,9-dihydro-4H-purine-2,6-dione

InChI

InChI=1S/C14H24N6O3/c1-17-10-11(18(2)14(22)19(3)12(10)21)16-13(17)15-4-5-20-6-8-23-9-7-20/h10-11H,4-9H2,1-3H3,(H,15,16)

InChI Key

JQHQRRPEANZWAX-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(NC1=NCCN3CCOCC3)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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